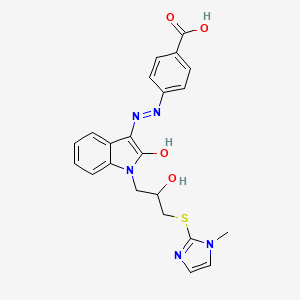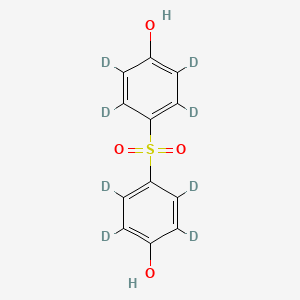
Rtqllwtpaaptama (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rtqllwtpaaptama (tfa) is a peptide antigen used primarily for drug delivery within the context of immune responses . This compound is characterized by its sequence of amino acids: Arg-Thr-Gln-Leu-Leu-Trp-Thr-Pro-Ala-Ala-Pro-Thr-Ala-Met-Ala . It is typically used in scientific research and is not intended for personal use .
Vorbereitungsmethoden
The preparation of Rtqllwtpaaptama (tfa) involves the synthesis of peptides, which are typically released from solid-phase resins using trifluoroacetic acid (TFA) . The synthetic route includes the use of acetate and fluoride as precursors . During the reversed-phase HPLC purification of peptides, TFA or acetate is also used . Industrial production methods involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Analyse Chemischer Reaktionen
Rtqllwtpaaptama (tfa) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . Major products formed from these reactions include trifluoroacetate and fluoride .
Wissenschaftliche Forschungsanwendungen
Rtqllwtpaaptama (tfa) has a wide range of scientific research applications. It is used in chemistry for the synthesis and purification of peptides . In biology, it is employed as a peptide antigen for enhancing drug delivery within immune responses . In medicine, it is used in the development of biomaterials for modulating immune responses . Additionally, it has applications in the pharmaceutical and biotechnology industries for the purification of synthetic peptides .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Rtqllwtpaaptama (tfa) is unique in its sequence and application as a peptide antigen for drug delivery . Similar compounds include other peptide antigens used for similar purposes, such as perfluoropropanoic acid, trifluoromethane sulfonic acid, perfluoroethane sulfonic acid, and perfluoropropane sulfonic acid . These compounds share similar properties but differ in their specific sequences and applications .
Eigenschaften
Molekularformel |
C75H119F3N20O22S |
|---|---|
Molekulargewicht |
1741.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H118N20O20S.C2HF3O2/c1-34(2)30-49(86-62(102)47(23-24-54(75)97)85-69(109)56(41(10)95)89-60(100)45(74)19-15-26-78-73(76)77)63(103)87-50(31-35(3)4)64(104)88-51(32-43-33-79-46-20-14-13-18-44(43)46)65(105)91-57(42(11)96)71(111)93-28-17-21-52(93)66(106)80-36(5)58(98)82-38(7)70(110)92-27-16-22-53(92)67(107)90-55(40(9)94)68(108)81-37(6)59(99)84-48(25-29-114-12)61(101)83-39(8)72(112)113;3-2(4,5)1(6)7/h13-14,18,20,33-42,45,47-53,55-57,79,94-96H,15-17,19,21-32,74H2,1-12H3,(H2,75,97)(H,80,106)(H,81,108)(H,82,98)(H,83,101)(H,84,99)(H,85,109)(H,86,102)(H,87,103)(H,88,104)(H,89,100)(H,90,107)(H,91,105)(H,112,113)(H4,76,77,78);(H,6,7)/t36-,37-,38-,39-,40+,41+,42+,45-,47-,48-,49-,50-,51-,52-,53-,55-,56-,57-;/m0./s1 |
InChI-Schlüssel |
KGTBNSTXIGMEPZ-WOIHUMSXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
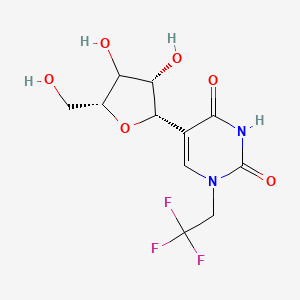
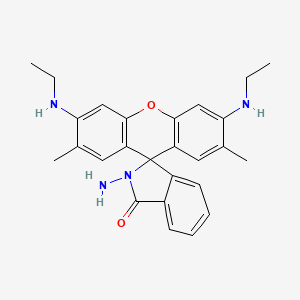

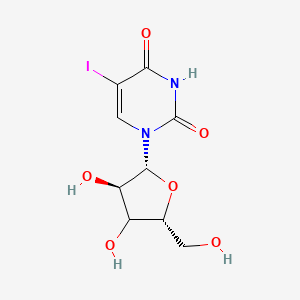
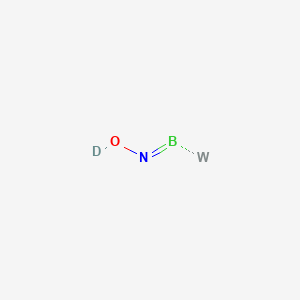
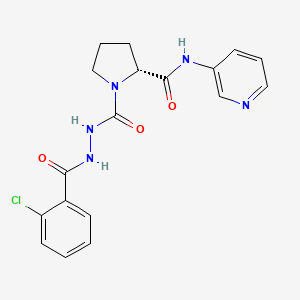
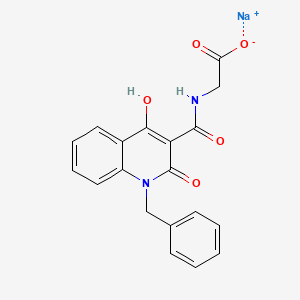
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)

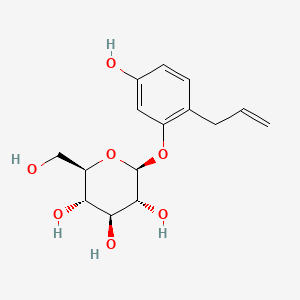
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
